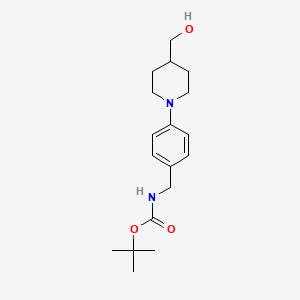

Tert-butyl (4-(4-(hydroxymethyl)piperidin-1-yl)benzyl)carbamate

Description

Tert-butyl (4-(4-(hydroxymethyl)piperidin-1-yl)benzyl)carbamate is a carbamate-protected amine derivative featuring a piperidine ring substituted with a hydroxymethyl group and a benzyl moiety. Its structure combines a rigid piperidine core with a hydroxymethyl group, which may enhance solubility and bioavailability compared to unmodified analogs .

Properties

IUPAC Name |

tert-butyl N-[[4-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)19-12-14-4-6-16(7-5-14)20-10-8-15(13-21)9-11-20/h4-7,15,21H,8-13H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFNDTCBHHZXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N2CCC(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-(4-(hydroxymethyl)piperidin-1-yl)benzyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 4-(hydroxymethyl)piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Substitution Reactions at the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group on the piperidine ring undergoes nucleophilic substitution under basic conditions.

Key Reactions:

Mechanism : The reaction proceeds via deprotonation of the hydroxyl group by a strong base (e.g., NaH or KOtBu), generating an alkoxide intermediate that attacks electrophilic substrates (e.g., aryl halides or activated esters).

Mitsunobu Reactions

The hydroxymethyl group participates in Mitsunobu reactions to form ether linkages.

Example:

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,6-Dichloropyridin-3-ol | DIAD, PPh₃, THF, 0–35°C, 8h | tert-Butyl 4-(((2,6-dichloropyridin-3-yl)oxy)methyl)piperidine-1-carboxylate | Crude |

Notes : Triphenylphosphine and DIAD facilitate the coupling of alcohols to the hydroxymethyl group, forming stable ether bonds. Purification typically involves silica column chromatography.

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield primary amines.

Typical Protocol:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Conditions : RT, 1–2h.

-

Product : Free amine (4-(4-(hydroxymethyl)piperidin-1-yl)benzylamine).

Application : This reaction is critical for generating reactive amine intermediates for further functionalization (e.g., amide coupling) .

Oxidation:

The hydroxymethyl group can be oxidized to a carboxylate using strong oxidizing agents (e.g., KMnO₄ or CrO₃).

Example :

-

Oxidation of -CH2OH to -COOH under acidic CrO₃ conditions yields tert-butyl (4-(4-carboxypiperidin-1-yl)benzyl)carbamate.

Reduction:

The benzyl-carbamate moiety may undergo hydrogenolysis (H₂, Pd/C) to remove the benzyl group, though this is less common due to steric hindrance.

Amide and Urea Formation

The deprotected amine reacts with acyl chlorides or isocyanates to form amides/ureas.

Example from Analogous Compounds:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanesulfonyl chloride | Pyridine, DCM, RT | tert-Butyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate | 91% |

Thermal and Stability Data

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Targeted Protein Degradation

One of the most notable applications of this compound is in the field of targeted protein degradation, particularly through the development of PROTACs (Proteolysis Targeting Chimeras). The compound serves as a semi-flexible linker in PROTAC design, which is crucial for optimizing the orientation and stability of bifunctional degraders. The incorporation of such linkers can significantly influence the three-dimensional arrangement of the degrader, enhancing its efficacy in targeting specific proteins for degradation .

1.2. Neuroprotective Effects

Recent studies have indicated that derivatives of this compound exhibit neuroprotective properties against neurodegenerative diseases. For instance, a related compound demonstrated a moderate protective effect on astrocytes against amyloid-beta-induced toxicity, which is significant in Alzheimer's disease research. This effect was attributed to the compound's ability to reduce inflammatory markers and oxidative stress within neural cells .

Case Studies

3.1. In Vivo Studies on Neuroprotection

In a study involving scopolamine-induced cognitive impairment in rats, the administration of a related compound showed promising results in mitigating cognitive decline by inhibiting amyloid-beta aggregation. The treated group exhibited improved biochemical markers associated with cognitive function compared to control groups treated with standard medications like galantamine .

3.2. Synthesis Optimization

Research has also focused on optimizing the synthetic pathway for this compound to minimize by-products and improve overall yield. By employing advanced coupling reagents and protective group strategies, researchers have successfully streamlined the synthesis process, resulting in higher purity levels and reduced reaction times .

Mechanism of Action

The mechanism of action of Tert-butyl (4-(4-(hydroxymethyl)piperidin-1-yl)benzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and phenyl group play crucial roles in the binding affinity and specificity of the compound. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of Tert-butyl (4-(4-(hydroxymethyl)piperidin-1-yl)benzyl)carbamate, along with their synthesis, properties, and applications:

Key Structural and Functional Differences

Piperidine vs. Non-Piperidine Scaffolds

- The target compound and tert-butyl (1-acetylpiperidin-4-yl)carbamate share a piperidine core, which is critical for interactions with enzymes like DPAGT1 . In contrast, compounds such as tert-butyl 4-(hydroxymethyl)benzylcarbamate lack the piperidine ring, reducing their conformational flexibility and limiting applications in CNS-targeting drugs .

Hydroxymethyl Substitution

- The hydroxymethyl group in the target compound enhances water solubility compared to analogs like tert-butyl (4-bromophenyl)sulfonylcarbamate , which contains a lipophilic bromophenyl group . This modification is advantageous for improving pharmacokinetic properties.

Bioactivity Profiles

- Tert-butyl (4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)bicyclo[2.2.2]octan-1-yl)carbamate exhibits antiviral activity (HIV-1 IC₅₀ < 100 nM), whereas the target compound’s bioactivity remains underexplored but is hypothesized to target microbial or inflammatory pathways due to structural parallels with antimicrobial oxadiazole derivatives .

Biological Activity

Tert-butyl (4-(4-(hydroxymethyl)piperidin-1-yl)benzyl)carbamate, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Key Properties:

- Molecular Weight: 239.29 g/mol

- CAS Number: 123855-51-6

- InChI Key: CTEDVGRUGMPBHE-UHFFFAOYSA-N

This compound features a piperidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety, which contributes to its unique pharmacological profile.

The biological activity of tert-butyl (4-(4-(hydroxymethyl)piperidin-1-yl)benzyl)carbamate is primarily attributed to its ability to interact with various biological targets. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

Pharmacological Profile

-

Anticancer Activity :

- Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on cancer cell lines such as CCRF-CEM, with some derivatives displaying GI50 values in the nanomolar range .

- Enzyme Inhibition :

-

Targeted Protein Degradation :

- Tert-butyl (4-(4-(hydroxymethyl)piperidin-1-yl)benzyl)carbamate is also being explored as a linker in PROTAC (Proteolysis Targeting Chimera) technology. Its semi-flexible nature may enhance the orientation of bifunctional degraders, optimizing their drug-like properties and efficacy in targeted protein degradation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in the substitution patterns on the piperidine ring and the benzyl group can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Hydroxymethyl substitution | Increases binding affinity to target proteins |

| Alteration of tert-butyl group | Modifies lipophilicity and solubility |

Research has demonstrated that amine-linked compounds often exhibit greater biological activity compared to their amide counterparts, emphasizing the importance of functional group positioning in drug design .

Case Studies

-

Anticancer Screening :

- A study involving a series of piperidine derivatives highlighted that those similar to tert-butyl (4-(4-(hydroxymethyl)piperidin-1-yl)benzyl)carbamate showed promising results against various cancer cell lines. The most potent analogs had IC50 values below 1 µM, indicating strong potential for therapeutic use .

- Inhibitory Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.